1-(2,4-Dimethylphenyl)-3-phenylprop-2-en-1-one
Overview
Description
Scientific Research Applications
Synthesis of Novel Compounds : Devi, Helissey, and Vishwakarma (2011) reported the synthesis of novel bis-enaminones through a reaction involving formylated acetophenones like 3-(Dimethylamino)-1-phenylprop-2-en-1-ones with diamines, highlighting the compound's utility in creating new chemical entities (Devi, Helissey, & Vishwakarma, 2011).
Electrochemical Studies : Bellamy, Innes, and Hillson (1983) conducted electrochemical oxidation studies on similar compounds like 1-phenyl- and 1-(2,4-dimethylphenyl)-4,4-dimethylpyrazolidin-3-one, which is related to the chemical structure , indicating its potential in electrochemical applications (Bellamy, Innes, & Hillson, 1983).
Catalytic Activity in Synthesis : Balaji et al. (2020) explored the catalytic activity of solid acidic FeCl3/Bentonite on the synthesis of derivatives like (E)-1-(2,4-dimethylthiazol-5-yl)-3-phenylprop-2-en-1-ones, highlighting its effectiveness in facilitating high-yield synthesis under solvent-free conditions (Balaji et al., 2020).
Antimicrobial Applications : Hublikar et al. (2019) synthesized novel (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives and evaluated their in vitro antimicrobial activities, suggesting the potential use of such compounds in developing new antimicrobial agents (Hublikar et al., 2019).
Corrosion Inhibition : Thoume et al. (2021) investigated the use of chalcone oxime derivatives, including compounds structurally similar to 1-(2,4-dimethylphenyl)-3-phenylprop-2-en-1-one, as corrosion inhibitors for carbon steel in acidic solutions, demonstrating their potential in industrial applications (Thoume et al., 2021).
Optical and Structural Studies : Shetty et al. (2016) conducted studies on a chalcone derivative, assessing its nonlinear optical properties and optical limiting behavior, which could have implications in materials science and photonics (Shetty, Raghavendra, Kumar, & Dharmaprakash, 2016).
Properties
IUPAC Name |
(E)-1-(2,4-dimethylphenyl)-3-phenylprop-2-en-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O/c1-13-8-10-16(14(2)12-13)17(18)11-9-15-6-4-3-5-7-15/h3-12H,1-2H3/b11-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYTPHSQRUDNHPA-PKNBQFBNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)C=CC2=CC=CC=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C(=O)/C=C/C2=CC=CC=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19811-10-0 | |
Record name | 2',4'-DIMETHYLCHALCONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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